Tolimidone
Overview
Description
Tolimidone is a potent and specific first-in-class activator of lyn kinase that promotes insulin sensitization and lipid regulation . It is a novel, clinical stage drug candidate for the treatment of Type 2 Diabetes and Nonalcoholic Steatohepatitis (NASH) .
Synthesis Analysis
Tolimidone was originally developed by Pfizer for the treatment of gastric ulcers . The synthesis of Tolimidone involves the reaction of compounds of formulas 6 and 5 to obtain the intermediate of formula 4, followed by Vilsmeir reaction to obtain the aldehyde intermediate of formula 3 . The intermediate of formula 3 and urea are refluxed with agitation under the condition of sodium ethoxide/ethanol to obtain the sodium salt of formula 2 .
Molecular Structure Analysis
Tolimidone has a molecular formula of C11H10N2O2 . Its average mass is 202.209 Da and its mono-isotopic mass is 202.074234 Da .
Chemical Reactions Analysis
Tolimidone significantly increases adipocyte differentiation and adiponectin production . It elicits a dose-dependent potentiation of the insulin response .
Physical And Chemical Properties Analysis
Tolimidone has a density of 1.2±0.1 g/cm3 . Its molar refractivity is 56.3±0.5 cm3 . It has 4 H bond acceptors and 1 H bond donor .
Scientific Research Applications
MLR-1023 as a Novel Insulin Sensitizer in Type 2 Diabetes Mellitus
Tolimidone, under the name MLR-1023, has been repurposed as a novel oral insulin sensitizer for type 2 diabetes patients. Its effects are mediated by selective activation of Lyn kinase. Clinical studies have shown that MLR-1023, at a dose of 100-mg once daily for 4 weeks, significantly reduces postprandial glucose area under the curve following a mixed meal tolerance test. This suggests its potential as a safe and well-tolerated treatment option in type 2 diabetes management (Lee et al., 2020).
Tolimidone as an Insulin Receptor Potentiator
MLR-1023 (Tolimidone) has been identified as an allosteric Lyn kinase activator that potentiates the glucose-lowering activity of insulin. In animal models of type 2 diabetes, MLR-1023 showed a rapid-onset and durable glucose-lowering effect, reduction in HbA1c levels, and preservation of pancreatic β-cells. Its efficacy was found to be equivalent to rosiglitazone, with a faster onset of action and without causing weight gain. These findings indicate MLR-1023's potential as an insulin receptor-potentiating agent for diabetes treatment (Ochman et al., 2012).
Drug Repurposing and Phenotypic Screening
The chemical origins of Tolimidone as MLR-1023 highlight its journey in drug repurposing. Initially evaluated by Pfizer for gastric ulcer disease, it was later repurposed for its novel applications in diabetes treatment. This reflects the importance of high-quality in vivo phenotypic screening platforms in drug repositioning and the potential of existing compounds for new therapeutic uses (Lipinski & Reaume, 2020).
Safety And Hazards
Future Directions
Biodexa Pharmaceuticals has acquired an exclusive worldwide license to develop and commercialize Tolimidone . The company plans to initiate a Phase II clinical program of Tolimidone in Type 1 Diabetes . Tolimidone offers the exciting potential to radically improve disease management for millions of Type-1 diabetes patients .
properties
IUPAC Name |
5-(3-methylphenoxy)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-3-2-4-9(5-8)15-10-6-12-11(14)13-7-10/h2-7H,1H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQILFPVRNHTIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CNC(=O)N=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50194786 | |
Record name | Tolimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tolimidone | |
CAS RN |
41964-07-2 | |
Record name | 5-(3-Methylphenoxy)-2(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41964-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tolimidone [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041964072 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolimidone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16841 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TOLIMIDONE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tolimidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50194786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 41964-07-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLIMIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU3JD8E9IS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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